

SGI-1776 Free Base: A Technical Guide to its Pim Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Pim kinase selectivity profile of SGI-1776, a potent, ATP-competitive small molecule inhibitor of the Pim kinase family. The information presented herein is intended to support researchers and professionals in the fields of oncology, drug discovery, and development.

Quantitative Kinase Selectivity Profile

SGI-1776 exhibits potent inhibitory activity against all three isoforms of the Pim kinase family, with a notable preference for Pim-1.[1][2][3][4] It is approximately 50-fold more selective for Pim-1 over Pim-2 and 10-fold more selective over Pim-3.[1] In addition to the Pim kinases, SGI-1776 has demonstrated significant inhibitory activity against FMS-like tyrosine kinase 3 (Flt-3) and Haspin kinase.[3][4][5] The inhibitory concentrations (IC50) for these key kinases are summarized in the table below.



Kinase Target	IC50 (nM)
Pim-1	7 ± 1.8
Pim-2	363 ± 27.6
Pim-3	69 ± 9.2
Flt-3	44
Haspin	34

Table 1: In vitro inhibitory activity of SGI-1776 against Pim family kinases and key off-target kinases. Data compiled from multiple sources.[1][2][3][4][5][6][7]

Further screening against a broad panel of over 300 kinases has confirmed the promising selectivity of SGI-1776.[5][8]

Experimental Protocols: In Vitro Kinase Assay

The kinase inhibition profile of SGI-1776 was determined using a radiometric assay, a standard method for quantifying enzyme activity. The following protocol is a synthesis of the methodologies described in the cited literature.

Objective: To measure the half-maximal inhibitory concentration (IC50) of SGI-1776 against purified recombinant human Pim-1, Pim-2, and Pim-3 kinases.

Materials:

- Purified, recombinant human Pim-1, Pim-2, and Pim-3 kinases (5-10 mU)
- SGI-1776 free base
- Peptide substrate (e.g., KKRNRTLTV)[1]
- [y-³²P-ATP]
- Magnesium Acetate (MgAcetate)



- MOPS buffer, pH 7.0
- Ethylenediaminetetraacetic acid (EDTA)
- 3% Phosphoric acid solution
- Microplates

Procedure:

- Reaction Setup: In a 25 μL final reaction volume, combine the following components in a microplate:
 - 8 mM MOPS, pH 7.0
 - 0.2 mM EDTA
 - 100 μM peptide substrate
 - 5 to 10 mU of the respective Pim kinase isoform (Pim-1, Pim-2, or Pim-3)
 - Varying concentrations of SGI-1776 (for IC50 determination) or a fixed concentration (e.g.,
 1 μM for selectivity screening)[1][8]
- Reaction Initiation: Start the kinase reaction by adding a mixture of 10 mM MgAcetate and [y-32P-ATP].[1]
- Incubation: Incubate the reaction mixture for 40 minutes at room temperature.[1]
- Reaction Termination: Stop the reaction by adding 5 μL of a 3% phosphoric acid solution.[1]
- Quantification: The amount of radioactive phosphate (³²P) incorporated into the peptide substrate is quantified. This is typically done by spotting the reaction mixture onto a filter membrane, washing away unincorporated [γ-³²P-ATP], and measuring the remaining radioactivity using a scintillation counter.
- Data Analysis: Kinase activity is calculated as a percentage of the control (vehicle-treated)
 reaction. The IC50 value is determined by plotting the percentage of kinase inhibition against

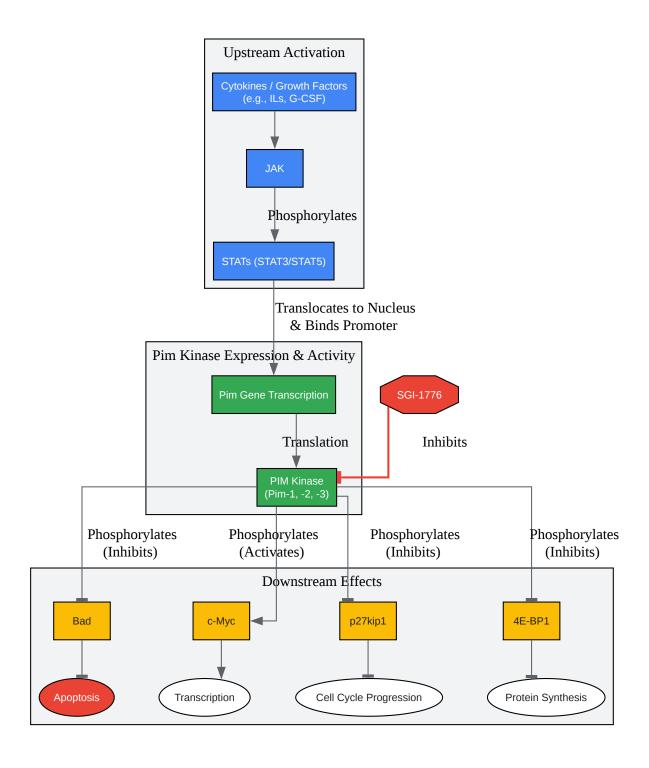


the logarithm of the SGI-1776 concentration and fitting the data to a sigmoidal doseresponse curve.

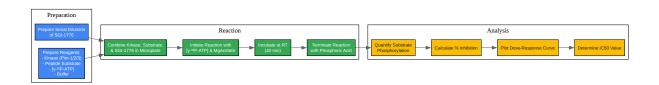
Pim Kinase Signaling Pathway

Pim kinases are key downstream effectors of the JAK/STAT signaling pathway, which is activated by a variety of cytokines and growth factors.[9][10][11] Once expressed, Pim kinases phosphorylate a range of substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and protein synthesis, thereby promoting cell survival and proliferation. [9][10]









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- To cite this document: BenchChem. [SGI-1776 Free Base: A Technical Guide to its Pim Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684610#sgi-1776-free-base-pim-kinase-selectivity-profile]

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